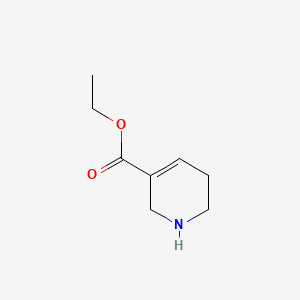

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

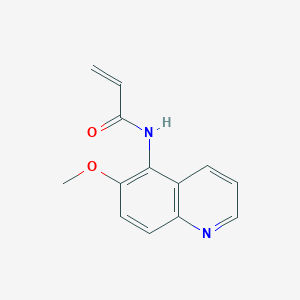

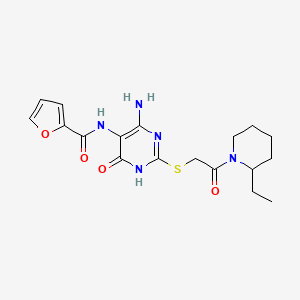

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is a chemical compound with the CAS Number: 18513-77-4 . It has a molecular weight of 191.66 . The IUPAC name for this compound is ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate hydrochloride .

Synthesis Analysis

The synthesis of related compounds has been reported in the literature. For example, Ethyl 1,2,6-triphenyl-4-phenylamino-1,2,5,6-tetrahydropyridine-3-carboxylate was synthesized by the reaction of benzaldehyde, aniline, and ethylacetoacetate, in the presence of l (−) proline–Fe (III) complex, formed in situ, at room temperature .Molecular Structure Analysis

The InChI code for this compound is 1S/C8H13NO2.ClH/c1-2-11-8(10)7-4-3-5-9-6-7;/h4,9H,2-3,5-6H2,1H3;1H . This indicates the molecular structure of the compound.Wissenschaftliche Forschungsanwendungen

Synthesis of Highly Substituted Tetrahydropyridines

The compound is used in the production of highly substituted 1,2,3,6-tetrahydropyridines . These tetrahydropyridines are important in various chemical reactions and have potential applications in the development of new pharmaceuticals .

Use in Computational Methods

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is used in computational methods for the evaluation of tetrahydropyridines . This helps in understanding the properties and potential applications of these compounds .

Chromatography and Spectroscopy

The compound is used in chromatography and spectroscopy for the analysis of reaction mixtures . This helps in monitoring the progress of chemical reactions and understanding the formation of products .

Production of Guvacine

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate is used in the synthesis of the alkaloid Guvacine . Guvacine is a GABA receptor agonist and has potential applications in the treatment of Alzheimer’s disease, epilepsy, and schizophrenia .

Neurodegenerative Disorders

Guvacine and its derivatives, including Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate, are being investigated for their potential in treating neurodegenerative disorders . Several guvacine derivatives are currently under clinical trials .

Research Tool in Experimental Medicine

Guvacine, which can be synthesized from Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate, is used as a tool in experimental medicine for studying central nervous system functions . It inhibits neuronal GABA uptake and reduces GABA uptake by sections of the cerebral cortex .

Safety and Hazards

The compound has been classified with the hazard statements H315, H319, and H335 . These indicate that it can cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Zukünftige Richtungen

Future research could focus on further exploring the potential biological and pharmacological activities of Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate and related compounds. Given the reported activities of similar compounds, this could include potential applications in the management of neurodisorders and other health conditions .

Wirkmechanismus

Target of Action

The primary target of Guvacine Ethyl Ester is the Gamma-Aminobutyric Acid (GABA) reuptake transporters . These transporters are responsible for the reuptake of GABA, the predominant inhibitory neurotransmitter in the central nervous system . By interacting with these transporters, Guvacine Ethyl Ester can influence the balance of excitatory and inhibitory neurotransmission in the brain.

Mode of Action

Guvacine Ethyl Ester acts as a GABA reuptake inhibitor . It binds selectively to presynaptic GABA reuptake transporters, preventing the reuptake of GABA . This action increases the concentration of GABA in the synaptic cleft, enhancing its inhibitory effect on neuronal activity.

Biochemical Pathways

The exact biochemical pathways affected by Guvacine Ethyl Ester are still under investigation . This pathway plays a crucial role in various neurological functions, including mood regulation, pain perception, and seizure threshold. Alterations in this pathway can contribute to neurological disorders like Alzheimer’s disease, epilepsy, and schizophrenia .

Result of Action

The inhibition of GABA reuptake by Guvacine Ethyl Ester leads to an increased concentration of GABA in the synaptic cleft. This increase enhances the inhibitory effect of GABA on neuronal activity, which can result in reduced excitability in the nervous system. This mechanism is thought to underlie the potential therapeutic effects of Guvacine Ethyl Ester in conditions associated with excessive neuronal activity, such as seizures and certain mood disorders .

Eigenschaften

IUPAC Name |

ethyl 1,2,3,6-tetrahydropyridine-5-carboxylate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H13NO2/c1-2-11-8(10)7-4-3-5-9-6-7/h4,9H,2-3,5-6H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DBJSKLKTQJMDTJ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C1=CCCNC1 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H13NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

155.19 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 1,2,5,6-tetrahydropyridine-3-carboxylate | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![N-{[1-(2,2,2-trifluoroacetyl)piperidin-2-yl]methyl}prop-2-enamide](/img/structure/B2987417.png)

![6-(3-Fluorophenyl)-2-[1-(pyridine-2-carbonyl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2987429.png)

![N-(3-methoxybenzyl)-2-[3-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl]acetamide](/img/structure/B2987430.png)

![N-[1-(1-adamantyl)-2-(diethylamino)-2-oxoethyl]-4-nitrobenzamide](/img/structure/B2987437.png)

![1-Benzyl-3-[(4-morpholin-4-ylthian-4-yl)methyl]urea](/img/structure/B2987438.png)